Hibernon
Overview
Description
Hibernon is a compound of significant interest in various scientific fields due to its unique properties and potential applications. It is known for its stability and reactivity under specific conditions, making it a valuable subject for research in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hibernon involves several steps, each requiring precise conditions to ensure the purity and yield of the final product. The primary synthetic route includes:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are typically organic compounds with specific functional groups.
Reaction Conditions: The reactions are carried out under controlled temperatures and pressures, often in the presence of catalysts to enhance the reaction rate and selectivity.
Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous processing techniques. The key steps include:
Bulk Reactants: Large quantities of starting materials are used to produce this compound on a commercial scale.
Optimized Conditions: Reaction conditions are optimized for maximum efficiency and yield, often involving automated control systems to maintain precise temperatures and pressures.
Purification and Quality Control: The final product undergoes rigorous purification and quality control to ensure it meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Hibernon undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can be converted into its oxidized form, which may have different properties and applications.
Reduction: Reducing agents can convert this compound back to its reduced form, often used in specific industrial processes.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another, leading to the formation of new compounds.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Various catalysts are used to enhance reaction rates, including transition metal complexes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce a more reactive intermediate, while reduction can yield a stable end product.
Scientific Research Applications
Hibernon has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its role in metabolic pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases, particularly those involving oxidative stress.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Hibernon exerts its effects involves several molecular targets and pathways:
Molecular Targets: this compound interacts with specific enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways: It influences metabolic pathways, particularly those involving oxidative stress and cellular signaling.
Comparison with Similar Compounds
Hibernon is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as Hibernone and Hibernol share structural similarities with this compound but differ in their reactivity and applications.
Uniqueness: this compound is unique due to its stability under specific conditions and its wide range of applications in different fields.
Properties
IUPAC Name |
N'-[(4-bromophenyl)methyl]-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN3/c1-19(2)11-12-20(16-5-3-4-10-18-16)13-14-6-8-15(17)9-7-14/h3-10H,11-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMNAUVJMDBFVAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(CC1=CC=C(C=C1)Br)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20201178 | |
Record name | Hibernon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20201178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
531-09-9 | |
Record name | N1-[(4-Bromophenyl)methyl]-N2,N2-dimethyl-N1-2-pyridinyl-1,2-ethanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=531-09-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hibernon | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531099 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hibernon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20201178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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